N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide

Description

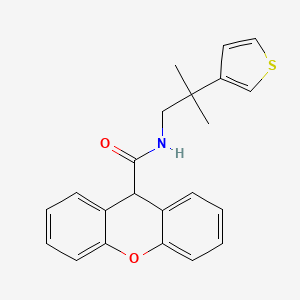

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a heterocyclic structure comprising two benzene rings fused via an oxygen atom) linked to a carboxamide group. The carboxamide nitrogen is substituted with a 2-methyl-2-(thiophen-3-yl)propyl chain, introducing both aliphatic branching and a thiophene aromatic system.

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c1-22(2,15-11-12-26-13-15)14-23-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-13,20H,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAFGFWINYCOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Attachment of the Propyl Group: The 2-methyl-2-(thiophen-3-yl)propyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

Formation of the Xanthene Backbone: The xanthene backbone is synthesized through condensation reactions involving appropriate precursors.

Coupling Reaction: The final step involves coupling the thiophene-propyl group with the xanthene backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the xanthene backbone.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced xanthene derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene backbone.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions, while the xanthene backbone can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core frameworks, substituents, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Core Structure Analysis

- Xanthene vs. Carbazole/Thioxanthene/β-Carboline: The xanthene core (oxygen-based) in the target compound contrasts with nitrogen-rich carbazole/β-carboline or sulfur-containing thioxanthene. Oxygen in xanthene enhances electron density and polarity compared to carbazole’s nitrogen (basic) or thioxanthene’s sulfur (polarizable but less electronegative). This difference may influence pharmacokinetics, such as blood-brain barrier permeability or metabolic stability . Carbazole derivatives () are noted for neuroactivity, possibly due to aromatic stacking with biological targets, while thioxanthene sulfonamides () exhibit antipsychotic effects via dopamine receptor modulation. The target compound’s xanthene core may favor interactions with serotonin or GABAergic systems, though empirical data are lacking.

Substituent Effects

- Thiophene vs. Halogenated/Methyl Groups: The 2-methyl-2-(thiophen-3-yl)propyl chain introduces a sulfur-containing aromatic system. Thiophene’s electron-rich π-system may enhance binding to metalloenzymes or receptors requiring aromatic interactions, contrasting with chloro/fluoro/methyl groups in carbazole derivatives (), which modulate steric bulk and electronic effects for target selectivity .

Functional Group Implications

- Carboxamide vs. Sulfonamide/Acetamide :

- Carboxamides (target compound, β-carboline in ) form strong hydrogen bonds via the carbonyl and NH groups, favoring interactions with polar residues in enzyme active sites. Sulfonamides () are more acidic and may engage in ionic interactions, while acetamides () offer moderate H-bonding capacity.

- The target compound’s carboxamide may confer stability against hydrolysis compared to ester or sulfonamide groups, enhancing bioavailability .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of xanthene and thiophene moieties. The molecular structure can be represented as follows:

This compound exhibits properties typical of both xanthene derivatives, known for their fluorescence and biological activity, and thiophene derivatives, recognized for their electronic properties and reactivity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways .

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . A notable study highlighted the compound's effectiveness against breast cancer cells, showing a reduction in cell viability at micromolar concentrations.

Antimicrobial Effects

The xanthene scaffold has been associated with antibacterial properties. Compounds within this class have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, thereby reducing inflammation markers in vitro.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results showed IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

- Antimicrobial Evaluation : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-hydroxyphenyl)-9H-xanthene-9-carboxamide | Xanthene derivative | Anticancer | 10 |

| 5-Methyl-thiophene | Thiophene derivative | Antimicrobial | 25 |

| N-(2-hydroxyethyl)-N-methyl-9H-xanthene | Xanthene derivative | Anti-inflammatory | 20 |

The table illustrates that while other compounds exhibit promising activities, this compound demonstrates a multifaceted profile that encompasses anticancer, antimicrobial, and anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.